molecular formula C14H17N5NaO7P B13837643 6-MB-Campsodiumsalt

6-MB-Campsodiumsalt

Cat. No.: B13837643
M. Wt: 421.28 g/mol
InChI Key: GEIVLDFSTXXVRY-HOLUKZPASA-M
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Preparation Methods

The synthesis of 6-MB-Campsodiumsalt involves the modification of adenosine-3’,5’-cyclic monophosphate (cAMP) by introducing a butyrate group at the N⁶ position. The synthetic route typically includes the following steps:

    Protection of functional groups: Protecting the hydroxyl groups of cAMP to prevent unwanted reactions.

    Introduction of the butyrate group: Reacting the protected cAMP with butyric anhydride or a similar reagent under controlled conditions to introduce the butyrate group at the N⁶ position.

    Deprotection: Removing the protective groups to yield the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. The product is typically purified using techniques like high-performance liquid chromatography (HPLC) and characterized by methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Chemical Reactions Analysis

6-MB-Campsodiumsalt undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-MB-Campsodiumsalt has a wide range of scientific research applications, including:

Mechanism of Action

6-MB-Campsodiumsalt exerts its effects by selectively activating protein kinase A (PKA). The compound binds to the regulatory subunits of PKA, causing a conformational change that releases the catalytic subunits. These catalytic subunits then phosphorylate target proteins, leading to various cellular responses. The molecular targets and pathways involved include the cAMP-PKA signaling pathway, which regulates processes such as gene expression, metabolism, and cell proliferation .

Comparison with Similar Compounds

6-MB-Campsodiumsalt is unique in its selectivity for PKA and its inability to activate Epac. Similar compounds include:

    8-Bromo-cAMP: Another cAMP analog that activates both PKA and Epac.

    N⁶-Benzoyladenosine-3’,5’-cyclic monophosphate: A cAMP analog with different selectivity and properties.

    N⁶-Phenyladenosine-3’,5’-cyclic monophosphate: Another analog with unique selectivity for PKA

These compounds differ in their selectivity, membrane permeability, and stability, making this compound a valuable tool for specific research applications.

Properties

Molecular Formula

C14H17N5NaO7P

Molecular Weight

421.28 g/mol

IUPAC Name

sodium;N-[9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]butanamide

InChI

InChI=1S/C14H18N5O7P.Na/c1-2-3-8(20)18-12-9-13(16-5-15-12)19(6-17-9)14-10(21)11-7(25-14)4-24-27(22,23)26-11;/h5-7,10-11,14,21H,2-4H2,1H3,(H,22,23)(H,15,16,18,20);/q;+1/p-1/t7-,10-,11-,14-;/m1./s1

InChI Key

GEIVLDFSTXXVRY-HOLUKZPASA-M

Isomeric SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])O.[Na+]

Canonical SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])O.[Na+]

Origin of Product

United States

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